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Introduction
Experimental Autoimmune Uveitis (EAU) is a well-established and widely utilized animal model

that recapitulates many of the pathological features of human autoimmune uveitis. Induction of

EAU in the C57BL/6 mouse strain, through immunization with the interphotoreceptor retinoid-

binding protein (IRBP) peptide, provides a valuable tool for investigating disease pathogenesis

and for the preclinical evaluation of novel therapeutic agents. The C57BL/6 strain, with its

extensive genetic characterization and the availability of numerous transgenic variants, offers a

robust platform for dissecting the complex cellular and molecular mechanisms underlying this

sight-threatening condition.

These application notes provide a detailed protocol for the induction of EAU in C57BL/6 mice

using the human IRBP peptide 1-20 (hIRBP1-20), a commonly used uveitogenic epitope in this

strain. The protocol outlines the preparation of the antigen emulsion, immunization procedures,

and methods for clinical and histological assessment of disease.

Key Experimental Protocols
Preparation of IRBP/CFA Emulsion
The proper preparation of the water-in-oil emulsion containing the IRBP peptide and Complete

Freund's Adjuvant (CFA) is critical for the successful induction of EAU.
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Materials:

Human IRBP1-20 peptide (sequence: GPTHLFQPSLVLDMAKVLLD)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5

mg/mL)

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Two sterile Luer-lock syringes (1 mL or 3 mL)

One sterile three-way stopcock or Luer-lock connector

Procedure:

Dissolve the hIRBP1-20 peptide in sterile PBS to a final concentration of 2-5 mg/mL. Vortex

briefly to ensure complete dissolution.

Draw the IRBP peptide solution into one syringe and an equal volume of CFA into the second

syringe. For example, for a final volume of 200 µL per mouse, draw 100 µL of the peptide

solution and 100 µL of CFA.

Connect the two syringes using the three-way stopcock or Luer-lock connector.

Create the emulsion by repeatedly and forcefully passing the mixture from one syringe to the

other for at least 10-15 minutes.

Test for a stable emulsion by dropping a small amount into a beaker of cold water. A stable

emulsion will form a single, cohesive droplet that does not disperse. If the emulsion

disperses, continue mixing.

Keep the emulsion on ice until ready for injection to maintain its stability.

Immunization of C57BL/6 Mice
Materials:

6- to 8-week-old female C57BL/6 mice
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Prepared IRBP/CFA emulsion

Pertussis toxin (PTX) from Bordetella pertussis

Sterile 0.9% saline or PBS

27-30 gauge needles and syringes for subcutaneous and intraperitoneal injections

Procedure:

On Day 0, subcutaneously inject each mouse with a total of 200 µL of the IRBP/CFA

emulsion. This is typically divided between two sites, such as the base of the tail and one

flank (100 µL per site), or distributed across the back.[1]

On the same day (Day 0), administer Pertussis Toxin via intraperitoneal (i.p.) injection. The

optimal dose of PTX can influence disease severity and should be empirically determined,

with a common starting point being 1.0 µg per mouse.[2]

House the mice in a specific pathogen-free facility and monitor them regularly for clinical

signs of EAU.

Experimental Workflow
The following diagram outlines the key stages of the EAU induction and analysis protocol.
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Caption: Experimental workflow for EAU induction and analysis.

Data Presentation
The incidence and severity of EAU can vary depending on the specific protocol parameters.

The following tables summarize representative quantitative data from published studies.

Table 1: Influence of IRBP1-20 Dosage on EAU Induction in C57BL/6 Mice (Data adapted from

a study using a single 500 ng PTX injection, with assessment at day 18 post-immunization)[1]

IRBP1-20 Dose
(µg)

Number of
Mice

EAU Incidence
(%)

Mean Clinical
Score (± SEM)

Mean
Histological
Score (± SEM)

200 17 ~41% 0.90 ± 0.34 0.29 ± 0.10

500 19 ~42% 0.90 ± 0.34 0.55 ± 0.14

700 16 ~19% 0.35 ± 0.21 0.13 ± 0.07

Table 2: Influence of Pertussis Toxin (PTX) Dosage on EAU Induction in C57BL/6 Mice (Data

adapted from a study using 500 µg of IRBP1-20, with assessment at day 18 post-

immunization)[1]

PTX Dose (ng)
Number of
Mice

EAU Incidence
(%)

Mean Clinical
Score (± SEM)

Mean
Histological
Score (± SEM)

300 17 ~41% 0.35 ± 0.15 0.24 ± 0.08

500 18 ~44% 0.75 ± 0.29 0.56 ± 0.18

1000 19 ~53% 1.10 ± 0.38 1.08 ± 0.28

1500 17 ~41% 0.65 ± 0.26 0.50 ± 0.17

Disease Assessment
Clinical Scoring
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Clinical assessment of EAU is typically performed using fundoscopy, starting around day 12-14

post-immunization and continuing at regular intervals.[3] Disease severity is graded based on

the extent of inflammation of the optic disc and retinal vessels, and the presence of retinal

lesions. A commonly used scoring system is as follows:

Table 3: Clinical Scoring Scale for EAU

Score Description

0 No signs of inflammation.

1
Mild inflammation of the optic disc and retinal

vessels.

2
Moderate inflammation with some cellular

infiltration into the vitreous.

3
Severe inflammation with significant vasculitis,

vitritis, and retinal lesions.

4

Very severe inflammation with retinal

hemorrhages, detachment, and optic nerve

atrophy.

Histopathological Scoring
For a more detailed assessment of disease, eyes are collected at the experimental endpoint,

fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). Histopathological scoring

evaluates the extent of cellular infiltration, structural damage to the retina, and the presence of

granulomatous lesions.

Table 4: Histopathological Scoring Scale for EAU
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Score Description

0 No inflammation or structural damage.

0.5
Mild inflammatory cell infiltration in the retina or

choroid with no structural damage.

1
Mild to moderate inflammatory cell infiltration

with minimal retinal damage.

2
Moderate inflammation with some retinal folding

and photoreceptor damage.

3

Moderate to severe inflammation with extensive

retinal folding, granuloma formation, and

significant photoreceptor damage.

4

Severe inflammation with retinal detachment

and complete destruction of the photoreceptor

layer.

Signaling Pathways in EAU Pathogenesis
The development of EAU is primarily driven by a T-cell-mediated autoimmune response against

retinal antigens. Upon immunization, antigen-presenting cells (APCs) in the draining lymph

nodes present the IRBP peptide to naive T-cells. This interaction, in the presence of specific

cytokines, leads to the differentiation of pathogenic T helper (Th) cells, particularly Th1 and

Th17 cells. These effector T-cells then migrate to the eye, where they initiate an inflammatory

cascade, leading to the characteristic pathology of uveitis.
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Caption: Key signaling pathways in EAU pathogenesis.

Conclusion
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The IRBP R16 immunization protocol in C57BL/6 mice is a robust and reproducible model for

studying autoimmune uveitis. Careful attention to the preparation of the immunizing emulsion

and the dosage of adjuvants is crucial for achieving consistent disease induction. The

quantitative scoring systems for clinical and histological assessment provide objective

measures for evaluating disease severity and the efficacy of therapeutic interventions.

Understanding the underlying Th1 and Th17-mediated signaling pathways is essential for the

development of targeted therapies for this debilitating inflammatory eye disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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